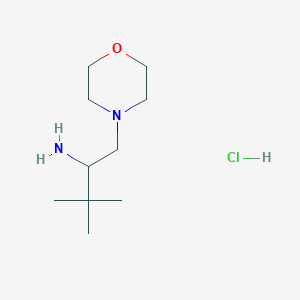

3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride, commonly known as DMMBH, is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biochemical industries. It is a crystalline white solid with a molecular weight of 170.6 g/mol and a melting point of 155-157°C. DMMBH is a widely used reagent in chemical synthesis and has been used as a catalyst in numerous pharmaceutical and biochemical processes. It has been used for the synthesis of both small molecules and large proteins, and has been found to be a useful tool for studying the structure and function of proteins.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid Synthesis : This compound is synthesized from dimethoxyacetaldehyde and serine methyl ester. It is used in peptidomimetic chemistry on the solid phase due to its compatibility with solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

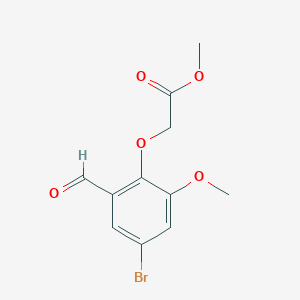

Hetero-Diels–Alder Reaction Applications : A synthetic procedure to prepare 3,3-dimethyl-4-morpholino-3,4-dihydrocoumarins from substituted salicylaldehydes, morpholine, and isobutyraldehyde has been developed. This process is significant in organic synthesis (Mathur, Prasad, Cameron, & Jha, 2014).

Gas Chromatography-Mass Spectrometry Analysis : This compound is used in the analysis of primary and secondary aliphatic amines in water, employing derivatization methods for accurate detection (Sacher, Lenz, & Brauch, 1997).

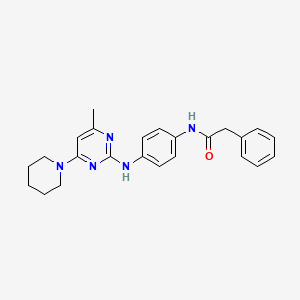

Orally Active Neurokinin-1 Receptor Antagonist Synthesis : Used in the synthesis of an orally active, water-soluble neurokinin-1 receptor antagonist, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Substituent Effects in Organic Reactions : Studied for its behavior in reactions with various dienophiles, providing insights into the reactivity of 2-morpholinobutadienes (Barluenga, Aznar, Cabal, & Valdés, 1990).

Environmental and Industrial Applications

Analysis in Foodstuffs : Used in the analysis of naturally occurring secondary amines in food, contributing to food chemistry research (Singer & Lijinsky, 1976).

Aminocarbonylations in Organic Chemistry : Important in palladium-catalyzed aminocarbonylation reactions, providing an efficient source for carbon monoxide and dimethylamine in these processes (Wan, Alterman, Larhed, & Hallberg, 2002).

Surface Charge Studies in Corrosion Inhibition : Studied for its effects on the surface charge properties of iron oxides, relevant in corrosion inhibition research in power plants (Bénézeth, Wesolowski, Palmer, & Machesky, 2009).

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.ClH/c1-10(2,3)9(11)8-12-4-6-13-7-5-12;/h9H,4-8,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNDRSUKSDUNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCOCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2744027.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)

![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)

![3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2744049.png)